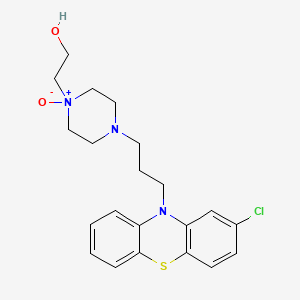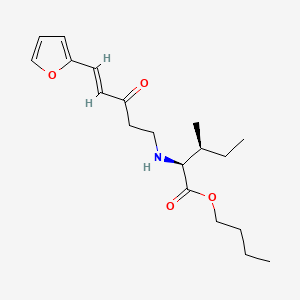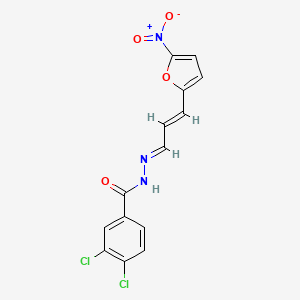
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジクロロ安息香酸 (3-(5-ニトロ-2-フラニル)-2-プロペニリデン)ヒドラジドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ジクロロ安息香酸部分とニトロフラニル-プロペニリデンヒドラジド基を含む独特の構造が特徴です。これらの官能基の組み合わせにより、化合物に独特の化学的および生物学的特性が与えられます。
準備方法
合成経路と反応条件
3,4-ジクロロ安息香酸 (3-(5-ニトロ-2-フラニル)-2-プロペニリデン)ヒドラジドの合成は、通常、複数の手順を伴います。一般的な方法の1つは、3,4-ジクロロ安息香酸を調製し、次にヒドラジン水和物と反応させて対応するヒドラジドを形成することです。この中間体は、その後、特定の条件下で5-ニトロ-2-フラニル-2-プロペナールと反応させて最終生成物を生成します。反応条件には、通常、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要となる場合があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。このプロセスは、効率と収率を最適化するために、反応パラメータを制御するための連続フロー反応器や自動システムを組み込むことがよくあります。再結晶やクロマトグラフィーなどの精製手順により、最終生成物の純度が確保されます。
化学反応の分析
反応の種類
3,4-ジクロロ安息香酸 (3-(5-ニトロ-2-フラニル)-2-プロペニリデン)ヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: ニトロ基は、強力な酸化条件下でさらに酸化できます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
置換: ジクロロ安息香酸部分は、求核置換反応を起こすことができ、塩素原子が他の求核剤に置き換わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、水素ガス、炭素担持パラジウム(還元用)、過マンガン酸カリウムなどの強力な酸化剤(酸化用)などがあります。反応条件は目的の変換によって異なりますが、通常は制御された温度と圧力が含まれます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、特定の反応経路によって異なります。たとえば、ニトロ基の還元によってアミン誘導体が得られますが、置換反応によって、さまざまな置換安息香酸誘導体が生成されます。
科学的研究の応用
3,4-ジクロロ安息香酸 (3-(5-ニトロ-2-フラニル)-2-プロペニリデン)ヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 独自の化学構造により、治療薬としての可能性を探るための研究が続けられています。
工業: 新しい材料の開発や、さまざまな化学製品の合成における中間体として使用されます。
作用機序
3,4-ジクロロ安息香酸 (3-(5-ニトロ-2-フラニル)-2-プロペニリデン)ヒドラジドの作用機序には、特定の分子標的との相互作用が関与しています。ニトロ基は、生物系で生体還元を起こし、細胞成分と相互作用する可能性のある反応性中間体を形成することが知られています。これらの相互作用は、細胞プロセスを阻害し、抗菌作用や抗がん作用をもたらす可能性があります。関与する正確な分子経路はまだ調査中です。
類似の化合物との比較
類似の化合物
3,4-ジクロロ安息香酸ヒドラジド: ニトロフラニル-プロペニリデン基を欠いており、化学的および生物学的特性が異なります。
5-ニトロ-2-フラニル-2-プロペニリデンヒドラジド: ジクロロ安息香酸部分を欠いており、反応性と用途が異なります。
独自性
3,4-ジクロロ安息香酸 (3-(5-ニトロ-2-フラニル)-2-プロペニリデン)ヒドラジドの独自性は、その組み合わせた官能基にあり、これにより、独特の化学反応性と潜在的な生物活性が与えられます。これは、さまざまな研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3,4-Dichlorobenzoic acid hydrazide: Lacks the nitrofuranyl-propenylidene group, resulting in different chemical and biological properties.
5-Nitro-2-furanyl-2-propenylidene hydrazide: Lacks the dichlorobenzoic acid moiety, affecting its reactivity and applications.
Uniqueness
The uniqueness of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide lies in its combined functional groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
特性
CAS番号 |
85562-40-9 |
|---|---|
分子式 |
C14H9Cl2N3O4 |
分子量 |
354.1 g/mol |
IUPAC名 |
3,4-dichloro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-11-5-3-9(8-12(11)16)14(20)18-17-7-1-2-10-4-6-13(23-10)19(21)22/h1-8H,(H,18,20)/b2-1+,17-7+ |
InChIキー |
SVHFCYSEYNBNNE-MRCMUJTASA-N |
異性体SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


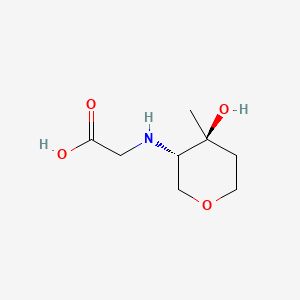


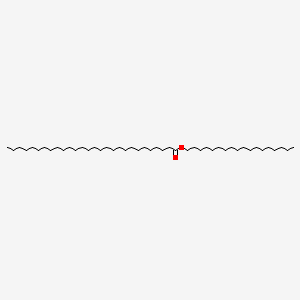




![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
